4-Nitrophenyl4,6-benzylidene-b-D-glucopyranoside
Description
4-Nitrophenyl4,6-benzylidene-β-D-glucopyranoside is a synthetic glycoside substrate designed for probing β-glucosidase activity. Its structure includes a 4-nitrophenyl chromogenic group and a benzylidene ring at the 4,6-positions of the glucose core, which protects the glycosidic bond from nonspecific hydrolysis . Upon enzymatic cleavage, the 4-nitrophenyl group is released, producing a yellow color measurable at 405 nm, enabling precise kinetic studies . The acetyl groups at the 2,3-positions further enhance substrate specificity by restricting enzyme access to β-glucosidases with complementary active sites . This compound is widely used in high-throughput screening for glycosidase inhibitors and in elucidating enzyme-substrate recognition patterns .
Properties
IUPAC Name |
6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBDVEKOBCWPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective 4,6-O-Benzylidene Acetal Formation
The 4,6-hydroxyl groups of β-D-glucopyranose are protected via benzylidene acetal formation. This step prevents unwanted side reactions during subsequent glycosylation.
Procedure :
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Dissolve β-D-glucopyranose (1.0 equiv) in anhydrous DMSO.
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Add benzaldehyde (2.5 equiv) and catalytic PTSA (0.1 equiv).
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Heat at 50°C under reduced pressure (30 mbar) for 5 hours.
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Quench with triethylamine and precipitate in ethanol.
Key Data :
Glycosylation with 4-Nitrophenol
Koenigs-Knorr Reaction
The protected glucopyranose undergoes glycosylation with 4-nitrophenol using a halogenated promoter.
Procedure :
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Suspend 4,6-O-benzylidene-β-D-glucopyranose (1.0 equiv) in DCM.
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Add 4-nitrophenol (1.2 equiv) and silver triflate (1.5 equiv).
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Stir at room temperature for 12 hours under argon.
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Filter, concentrate, and purify via silica gel chromatography.
Key Data :
Deprotection and Final Purification
Acidic Hydrolysis of Benzylidene Group
While the benzylidene group is often retained for enzyme studies, its removal can be achieved for further functionalization:
Procedure :
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Dissolve the glycoside in aqueous acetic acid (80% v/v).
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Stir at 60°C for 2 hours.
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Neutralize with sodium bicarbonate and extract with ethyl acetate.
Key Data :
Industrial-Scale Production
Commercial synthesis scales the Koenigs-Knorr reaction using automated reactors and continuous flow systems. Key optimizations include:
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Catalyst Recycling : Silver triflate recovery reduces costs.
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Solvent-Free Conditions : Melt reactions at 100°C improve sustainability.
Analytical Characterization
Final products are validated using:
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Koenigs-Knorr | 60–70% | ≥99% | High | $$$ |
| Melt Synthesis | 50–55% | ≥95% | Moderate | $$ |
| Enzymatic | 30–40% | ≥90% | Low | $$$$ |
Challenges and Solutions
Chemical Reactions Analysis
Hydrolysis Reactions
NBBG undergoes hydrolysis under enzymatic or acidic conditions, releasing 4-nitrophenol (a chromogenic reporter) and modified glucose derivatives.
Key Findings:
-
Enzymatic Hydrolysis : Glycosidases (e.g., β-glucosidase) cleave the β-glycosidic bond, yielding 4-nitrophenol (detectable at 400 nm) and 4,6-O-benzylidene-D-glucose .
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Acid-Catalyzed Hydrolysis :
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Conditions : 0.1 M HCl, 60°C, 4 hours.
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Products : 4-nitrophenol and glucose (after benzylidene group removal).
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Table 1: Hydrolysis Conditions and Outcomes
| Reaction Type | Conditions | Reagents/Enzymes | Products |
|---|---|---|---|
| Enzymatic hydrolysis | pH 5.0, 37°C | β-glucosidase | 4-nitrophenol + benzylidene-glucose |
| Acid hydrolysis | 0.1 M HCl, 60°C, 4 hours | Hydrochloric acid | 4-nitrophenol + glucose |
Oxidation and Reduction
The nitro and benzylidene groups participate in redox transformations:
Nitro Group Reduction
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Catalytic Hydrogenation :
-
Sodium Borohydride Reduction :
Benzylidene Group Oxidation
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Reagents : KMnO₄ in acidic medium.
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Products : Benzoic acid derivatives + glucose.
Table 2: Redox Reaction Parameters
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Nitro reduction | H₂/Pd/C, ethanol | 4-Aminophenyl glucopyranoside |
| Benzylidene oxidation | 0.1 M KMnO₄, H₂SO₄, 50°C | Benzoic acid + oxidized glucose |
Substitution Reactions
The nitrophenyl group undergoes nucleophilic aromatic substitution (NAS) under alkaline conditions:
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Hydroxide-Mediated Substitution :
Hydrogenolysis of Protecting Groups
The benzylidene group is selectively cleaved via hydrogenolysis:
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Conditions : H₂ (1 atm), Pd/C, aqueous methanol.
Table 3: Protecting Group Removal
| Reaction | Conditions | Reagents | Products |
|---|---|---|---|
| Benzylidene cleavage | H₂/Pd/C, MeOH/H₂O | Palladium | Glucose + benzaldehyde |
Comparative Reactivity with Analogues
NBBG’s benzylidene group confers unique stability compared to unprotected glycosides:
Table 4: Reactivity Comparison
| Compound | Hydrolysis Rate (Relative) | Enzymatic Specificity |
|---|---|---|
| NBBG | 1.0 | β-glucosidase |
| 4-Nitrophenyl-β-D-glucopyranoside | 3.2 | Broad specificity |
| 4-Nitrophenyl-4,6-di-O-methyl-glucoside | 0.7 | α-glucosidase |
Mechanistic Insights
Scientific Research Applications
Key Applications
- Enzyme Substrate in Biochemical Assays
-
Fluorescent Probe for Diagnostic Applications
- Due to its inherent fluorescent properties, 4-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside is utilized in diagnostic assays where detection and quantification of biological molecules are required. Its fluorescence can be exploited in assays to monitor enzyme activity or the presence of specific biomolecules in complex samples .
- Research on Glycosidase Specificity
Case Study 1: Enzymatic Hydrolysis Kinetics
In a study examining the hydrolysis of various 4-nitrophenyl glycosides using binuclear copper(II) complexes as catalysts, researchers found that the rate of hydrolysis varied significantly among different substrates. The use of 4-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside allowed for the determination of catalytic efficiency and provided insights into the mechanistic pathways involved in glycoside hydrolysis .
Case Study 2: Automation in Enzymatic Assays
A novel automatable enzyme-coupled colorimetric assay was developed utilizing this compound as a substrate. The assay facilitated rapid screening of β-glucosidase activity by measuring changes in absorbance at specific wavelengths, demonstrating the compound's utility in high-throughput screening environments .
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4,6-benzylidene-b-D-glucopyranoside involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-nitrophenol. This reaction can be monitored spectrophotometrically, as 4-nitrophenol exhibits a distinct absorbance at a specific wavelength .
Comparison with Similar Compounds
Substituent Variations: Benzylidene vs. Cyclohexylidene
- Structural Impact: The benzylidene group in the glucopyranoside derivative provides rigidity and steric hindrance, favoring β-glucosidases that recognize bulky substituents. In contrast, the cyclohexylidene group in the mannopyranoside analog offers a different steric profile, shifting specificity toward β-mannosidases .
- Stability : Cyclohexylidene derivatives exhibit higher solubility in organic solvents, making them suitable for lipid-rich environments .
Acetylation Patterns and Enzyme Specificity
- Role of Acetylation: Acetyl groups in the benzylidene-glucopyranoside limit hydrolysis to enzymes capable of deacetylating the substrate, such as fungal β-glucosidases . PNPG, lacking acetyl or benzylidene groups, is hydrolyzed more readily but with lower specificity .
- Electronic Effects : The chloro substituent in 2-Chloro-4-nitrophenyl derivatives increases electrophilicity, accelerating cleavage in specific enzymatic pockets .
Key Research Findings
- Enzyme Kinetics: The benzylidene-glucopyranoside exhibits a 10-fold higher specificity (KM = 0.5 mM) for Aspergillus niger β-glucosidase compared to PNPG (KM = 5 mM) due to its protective groups .
- Thermodynamic Stability : Cyclohexylidene derivatives show a 15% higher melting point than benzylidene analogs, correlating with enhanced rigidity .
- Synthetic Accessibility: Benzylidene protection is achieved via acid-catalyzed condensation with benzaldehyde, while cyclohexylidene requires cyclohexanone .
Biological Activity
4-Nitrophenyl 4,6-benzylidene-β-D-glucopyranoside is a synthetic compound widely used in biochemical research, particularly in the study of glycosidases and carbohydrate metabolism. This compound is characterized by its unique structure, which includes a nitrophenyl group and a benzylidene moiety, enhancing its utility as a substrate in enzymatic assays and as a fluorescent probe.
Chemical Structure and Properties
- Molecular Formula : C19H19NO8
- Molecular Weight : Approximately 389.36 g/mol
- Functional Groups : Contains both a nitrophenyl group (providing chromogenic properties) and a benzylidene group (increasing stability).
The compound's chromogenic properties allow for easy detection and quantification in biological samples, making it valuable in various diagnostic applications.
4-Nitrophenyl 4,6-benzylidene-β-D-glucopyranoside primarily acts as a substrate for glycosidases. Upon hydrolysis by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured due to its distinct yellow color. This reaction is crucial for studying enzyme kinetics and mechanisms in glycobiology.
General Reaction
Applications in Biochemical Research
-
Enzyme Assays :
- Used as a substrate in assays to measure the activity of glycosidases such as α-glucosidase and β-galactosidase.
- The production of 4-nitrophenol is monitored spectrophotometrically, providing insights into enzyme kinetics.
-
Carbohydrate Metabolism Studies :
- Assists in understanding carbohydrate metabolism pathways and enzyme specificity.
- Helps elucidate the interactions between carbohydrates and proteins.
-
Diagnostic Applications :
- Utilized in clinical diagnostics to assess glycosidase activity related to various metabolic disorders.
Research Findings
Recent studies have demonstrated the effectiveness of 4-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside in various enzymatic assays:
Case Studies
- Enzyme Kinetics : A study involving the kinetic analysis of α-glucosidase using 4-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside revealed Michaelis-Menten parameters that provide insights into enzyme efficiency and substrate affinity.
- Inhibition Studies : Research has explored the inhibitory effects of various compounds on the hydrolysis of this substrate by glycosidases, contributing to drug development efforts targeting carbohydrate-active enzymes.
- Fluorescent Probing : The compound's fluorescent properties were utilized to monitor real-time enzymatic reactions, enhancing the understanding of glycan interactions in biological systems.
Q & A
Q. What are the standard synthetic routes for 4-Nitrophenyl 4,6-Benzylidene-β-D-Glucopyranoside, and how is purity validated?
Answer: The synthesis typically involves regioselective acetal formation using benzaldehyde derivatives to protect the 4,6-hydroxyl groups of β-D-glucopyranoside. A common method (e.g., methyl 4,6-O-benzylidene derivatives in ) starts from commercially available glycosides. Key steps include:
- Acetalization : Benzaldehyde dimethyl acetal under acidic catalysis forms the 4,6-benzylidene group.
- Purification : Precipitation from organic solvents (e.g., ethanol/water mixtures) followed by recrystallization.
- Validation :
Q. How is this compound employed as a substrate in β-glucosidase assays?
Answer: 4-Nitrophenyl 4,6-benzylidene-β-D-glucopyranoside acts as a chromogenic substrate. Upon enzymatic hydrolysis, β-glucosidase cleaves the glycosidic bond, releasing 4-nitrophenol, which is quantified spectrophotometrically:
- Assay Protocol :
- Kinetic Parameters : Reported Kₘ values range from 0.2–2.0 mM depending on enzyme source (e.g., Lactobacillus vs. rumen microbes) .
Advanced Research Questions
Q. How can regioselective challenges during benzylidene protection be addressed?
Answer: Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Stannylene Acetal Intermediates : Use dibutylstannylene complexes (e.g., ) to selectively protect cis-diols (e.g., 4,6-OH in glucose).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of equatorial hydroxyl groups.
- Catalysis : Acidic resins (e.g., Amberlyst-15) improve benzylidene formation yields .
Q. How do structural ambiguities in benzylidene-protected glycosides resolve via spectroscopy?
Answer:
Q. What factors explain contradictory kinetic data (e.g., Kₘ, Vₘₐₓ) across studies?
Answer: Discrepancies arise from:
- Enzyme Source : Microbial vs. mammalian β-glucosidases exhibit varying substrate specificities.
- Assay Conditions : pH (e.g., acidic for plant enzymes vs. neutral for human), temperature, and ionic strength.
- Substrate Purity : Impurities (e.g., free 4-nitrophenol) skew absorbance readings. Validate via HPLC or mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
